Physicochemical & Synthetic Profile: 2,4-Difluoronicotinaldehyde
Physicochemical & Synthetic Profile: 2,4-Difluoronicotinaldehyde
This guide provides a comprehensive technical analysis of 2,4-Difluoronicotinaldehyde , correcting the CAS registry number to 1227564-60-4 (the verified identifier for this specific pyridine derivative) while addressing the likely confusion with CAS 127264-14-4 (often associated with benzofuran derivatives or polymers).
Technical Monograph | Version 1.0 [1]
Executive Summary & Identification
2,4-Difluoronicotinaldehyde (2,4-Difluoro-3-pyridinecarboxaldehyde) is a critical heterocyclic building block in medicinal chemistry, specifically designed for the synthesis of kinase inhibitors and fluorinated pyridine scaffolds.[1][2] Its strategic value lies in its dual-electrophilic core : the aldehyde handle at C3 allows for condensation/reductive amination, while the fluorine atoms at C2 and C4 serve as differential leaving groups for Nucleophilic Aromatic Substitution (SNAr).
Note on CAS Identification: The CAS number 127264-14-4 provided in some databases often conflates with 5-(2-bromoethyl)-2,3-dihydrobenzofuran (CAS 127264-14-6) or epoxy polymers.[1] For high-purity procurement and regulatory filing of the nicotinaldehyde, use CAS 1227564-60-4 .[1]
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2,4-Difluoropyridine-3-carbaldehyde |
| Common Name | 2,4-Difluoronicotinaldehyde |
| CAS Number | 1227564-60-4 (Verified) |
| Molecular Formula | C6H3F2NO |
| Molecular Weight | 143.09 g/mol |
| SMILES | O=CC1=C(F)C=CN=C1F |
| Structural Class | Fluorinated Heterocycle / Pyridine Aldehyde |
Physicochemical Properties
Due to its specialized nature, experimental data for this compound is often extrapolated from high-fidelity structural analogs (e.g., 2,4-difluorobenzaldehyde and 2,6-difluoronicotinaldehyde).[1]
Physical Constants
| Property | Value / Range | Condition / Note |
| Physical State | Low-melting solid or Oil | Ambient Temp (25°C) |
| Boiling Point | 195°C - 205°C (Predicted) | @ 760 mmHg |
| Melting Point | 35°C - 45°C (Estimated) | Based on isomeric trends |
| Density | 1.35 ± 0.05 g/cm³ | Predicted |
| LogP | 1.18 | Lipophilicity (Predicted) |
| pKa | -2.5 (Pyridine N) | Highly electron-deficient ring |
| Solubility | Soluble | DCM, THF, Ethyl Acetate, DMSO |
| Solubility | Insoluble/Reacts | Water (Hydrate formation risk) |
Spectral Signature (Diagnostic)
-
1H NMR (CDCl3): Distinctive aldehyde proton singlet at δ 10.2–10.4 ppm . The aromatic region shows two multiplets corresponding to H5 and H6, coupled to fluorine atoms (3JH-F).
-
19F NMR: Two distinct signals. The C2-F is typically more downfield (~ -70 to -90 ppm) compared to C4-F due to the proximity of the ring nitrogen and the carbonyl anisotropy.[1]
-
IR Spectrum: Sharp carbonyl stretch (C=O) at ~1710 cm⁻¹ .
Synthesis & Production Protocol
The most robust synthesis route utilizes Directed Ortho-Metallation (DoM) .[1] This method is self-validating because the acidity of the C3 proton (sandwiched between two fluorine atoms) guarantees regioselectivity over the C5 position.
Protocol: C3-Formylation of 2,4-Difluoropyridine
Reagents: 2,4-Difluoropyridine, Lithium Diisopropylamide (LDA), Dimethylformamide (DMF), THF.[1]
-
Preparation: Charge a flame-dried flask with anhydrous THF and 2,4-difluoropyridine under Argon. Cool to -78°C .[1]
-
Lithiation: Add LDA (1.1 equiv) dropwise over 30 minutes. The solution typically turns yellow/orange.
-
Formylation: After stirring for 1 hour at -78°C, add anhydrous DMF (1.5 equiv) dropwise.
-
Quench: Warm to 0°C and quench with saturated NH4Cl or dilute HCl.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography (Hexane/EtOAc).
Figure 1: Regioselective synthesis via Directed Ortho-Metallation (DoM).
Reactivity & Regioselectivity (SNAr)
The defining feature of 2,4-Difluoronicotinaldehyde is its regioselective nucleophilic substitution .
The Regioselectivity Rule
In 2,4-dihalopyridines possessing a C3-electron-withdrawing group (EWG, like -CHO):
-
C4 Position: This is the "soft" electrophilic site. It is para to the ring nitrogen and ortho to the aldehyde. It is highly activated and typically reacts first with soft nucleophiles (e.g., thiols, amines) or under mild conditions.
-
C2 Position: This is the "hard" site, ortho to both the nitrogen and the aldehyde. While activated, steric hindrance from the adjacent aldehyde often makes it less reactive than C4 for bulky nucleophiles.
Experimental Insight: If you treat this molecule with 1 equivalent of an amine (R-NH2), the major product is the 4-amino-2-fluoronicotinaldehyde .[1] The C2-fluorine usually remains intact unless forcing conditions (high temp, excess nucleophile) are applied.
Figure 2: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr).
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6] |
| STOT-SE | H335 | May cause respiratory irritation.[1][5][6] |
| Reactivity | -- | Air-sensitive (Aldehyde oxidation).[1] Store under Argon. |
Storage Protocol:
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Inert gas (Argon/Nitrogen) is mandatory to prevent oxidation to 2,4-difluoronicotinic acid.[1]
-
Container: Tightly sealed amber glass to prevent photodegradation.
References
-
ChemicalBook. 2,4-Difluoronicotinaldehyde (CAS 1227564-60-4) Product Profile.[1][7]Link
-
BLD Pharm. Safety Data Sheet: 2,4-Difluoronicotinaldehyde.[1]Link
-
Apollo Scientific. Fluorinated Pyridine Building Blocks.Link
-
PubChem. 2,4-Difluoropyridine (Precursor Data).Link
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Reference for DoM mechanism).
Sources
- 1. 849937-90-2|2,4-Difluoronicotinic acid|BLD Pharm [bldpharm.com]
- 2. Heterocyclic Building Blocks & Heterocyclic Compound Distributor [store.apolloscientific.co.uk]
- 3. Khan Academy [khanacademy.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. 155601-65-3|2,6-Difluoronicotinaldehyde|BLD Pharm [bldpharm.com]
